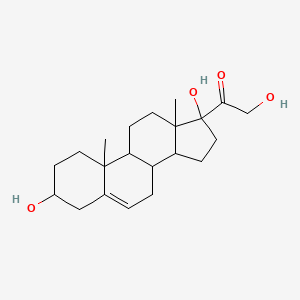

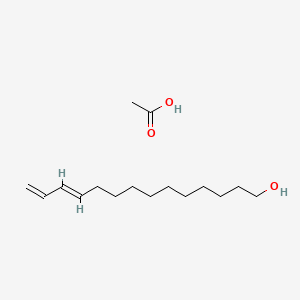

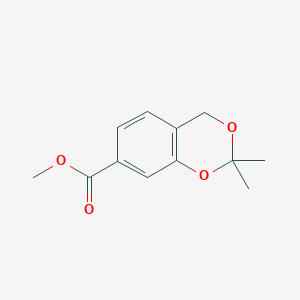

![molecular formula C30H40N2O8S B12287357 7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide](/img/structure/B12287357.png)

7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-N-Désacétylcolchicine d-10-Camphosulfonate est un composé organique complexe qui combine les caractéristiques structurales de la colchicine et du camphosulfonate. La colchicine est un alcaloïde bien connu dérivé de la plante colchique d'automne, Colchicum autumnale, et est principalement utilisée pour ses propriétés anti-inflammatoires. Le camphosulfonate, quant à lui, est un dérivé du camphre et est souvent utilisé dans la résolution chirale et comme substance standard pour l'étalonnage dans les études de dichroïsme circulaire .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse du (R)-N-Désacétylcolchicine d-10-Camphosulfonate implique généralement plusieurs étapes, en commençant par l'extraction de la colchicine à partir de sources naturelles. La colchicine est ensuite désacétylée pour produire la N-Désacétylcolchicine. Cet intermédiaire est ensuite mis à réagir avec l'acide d-10-Camphosulfonique dans des conditions spécifiques pour obtenir le composé final. Les conditions de réaction impliquent souvent l'utilisation de solvants organiques et de catalyseurs pour faciliter le couplage des deux composants .

Méthodes de Production Industrielle

La production industrielle de (R)-N-Désacétylcolchicine d-10-Camphosulfonate suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des techniques de pointe telles que la chromatographie pour la purification et la chromatographie liquide haute performance (CLHP) pour le contrôle qualité .

Analyse Des Réactions Chimiques

Types de Réactions

(R)-N-Désacétylcolchicine d-10-Camphosulfonate subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction impliquent généralement des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs et Conditions Courants

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Nucléophiles : Méthylate de sodium, tert-butylate de potassium.

Principaux Produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools ou des amines .

Applications De Recherche Scientifique

Chimie

En chimie, le (R)-N-Désacétylcolchicine d-10-Camphosulfonate est utilisé comme agent de résolution chirale et comme substance standard pour l'étalonnage dans les études de dichroïsme circulaire. Sa structure unique permet des mesures et des analyses précises .

Biologie

En recherche biologique, ce composé est étudié pour ses effets potentiels sur les processus cellulaires, en particulier ceux impliquant la dynamique des microtubules. Les dérivés de la colchicine sont connus pour perturber la formation des microtubules, ce qui les rend utiles dans la recherche sur le cancer .

Médecine

Médicalement, le (R)-N-Désacétylcolchicine d-10-Camphosulfonate est étudié pour ses propriétés anti-inflammatoires et anticancéreuses. Sa capacité à interférer avec la dynamique des microtubules en fait un candidat pour la thérapie contre le cancer .

Industrie

Dans le secteur industriel, ce composé est utilisé dans la production de produits pharmaceutiques et comme étalon d'étalonnage dans les laboratoires d'analyse .

Mécanisme d'Action

Le mécanisme d'action du (R)-N-Désacétylcolchicine d-10-Camphosulfonate implique son interaction avec la tubuline, une protéine qui forme les microtubules. En se liant à la tubuline, le composé empêche la polymérisation des microtubules, perturbant ainsi les processus cellulaires tels que la mitose. Cette action est particulièrement utile dans la thérapie contre le cancer, où l'inhibition de la division cellulaire peut ralentir ou arrêter la croissance des tumeurs .

Mécanisme D'action

The mechanism of action of ®-N-Deacetyl Colchicine d-10-Camphorsulfonate involves its interaction with tubulin, a protein that forms microtubules. By binding to tubulin, the compound prevents the polymerization of microtubules, thereby disrupting cellular processes such as mitosis. This action is particularly useful in cancer therapy, where the inhibition of cell division can slow down or stop the growth of tumors .

Comparaison Avec Des Composés Similaires

Composés Similaires

Colchicine : Le composé parent, connu pour ses propriétés anti-inflammatoires.

N-Désacétylcolchicine : Un dérivé de la colchicine avec des activités biologiques similaires.

Acide d-10-Camphosulfonique : Utilisé dans la résolution chirale et comme étalon d'étalonnage.

Unicité

(R)-N-Désacétylcolchicine d-10-Camphosulfonate est unique en raison de ses caractéristiques structurales combinées, qui lui permettent de jouer plusieurs rôles dans la recherche scientifique et l'industrie. Sa capacité à agir à la fois comme agent de résolution chirale et comme inhibiteur des microtubules en fait un composé polyvalent .

Propriétés

Formule moléculaire |

C30H40N2O8S |

|---|---|

Poids moléculaire |

588.7 g/mol |

Nom IUPAC |

7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide |

InChI |

InChI=1S/C20H23NO5.C10H17NO3S/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12;1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h6,8-10,14H,5,7,21H2,1-4H3;7H,3-6H2,1-2H3,(H2,11,13,14) |

Clé InChI |

CDJHOFUFRVRAAM-UHFFFAOYSA-N |

SMILES canonique |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N)C.COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoylamino] benzoate](/img/structure/B12287314.png)

![3,4,5-Trihydroxy-6-(5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl)oxyoxane-2-carboxylic acid](/img/structure/B12287335.png)

![tert-butyl 3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid](/img/structure/B12287346.png)